Xeno antigen type 2
Description
Historical Background and Discovery
The discovery of this compound emerged from groundbreaking research conducted by Uri Galili and his colleagues in 1984, when they first identified the natural anti-galactosyl antibody and its corresponding ligand. This pivotal discovery occurred at the Hebrew University in Jerusalem, where Galili was investigating blood group carbohydrates and their associated antibodies. The initial observations were made on red blood cells from patients with beta-thalassemia, normal senescent red blood cells, and sickle cell anemia red blood cells, where an unusual binding pattern was detected.
The research trajectory that led to this discovery began with the observation that human sera contained natural antibodies that could bind to certain carbohydrate structures present in non-human mammals but absent in humans. Over the subsequent 38 years following the initial discovery, more than 100 publications have explored the extensive evolutionary, immunological, physiological, and clinical implications of this antigen-antibody system. The discovery proved to be transformative for multiple fields, including transplantation biology, immunology, physical anthropology, and medicine.
The significance of this discovery became apparent when researchers realized that the alpha-galactosyl epitope represents the most abundant carbohydrate antigen in non-primate mammals while being completely absent in Old World primates. This reciprocal distribution pattern between the antigen and its corresponding antibody suggested an evolutionary event of unprecedented importance in primate development. The research established that humans naturally produce antibodies against this epitope, constituting approximately one percent of all immunoglobulins in human circulation.
Nomenclature and Alternative Names (Galili Antigen, Linear B-2 Trisaccharide)
This compound is known by several scientifically recognized nomenclatures that reflect different aspects of its structure and biological significance. The primary alternative designation is the Galili antigen, named after its discoverer Uri Galili, which acknowledges the fundamental contribution of his research to understanding this carbohydrate epitope. This nomenclature is widely used in scientific literature and clinical applications.
The compound is also referred to as the Linear B-2 trisaccharide, a designation that emphasizes its structural characteristics as a three-sugar unit with a specific linear arrangement. This nomenclature is particularly useful in biochemical contexts where the structural organization of the carbohydrate chain is of primary importance. The "B-2" designation refers to the specific linkage pattern within the trisaccharide structure.
In broader scientific literature, the compound is frequently called the alpha-galactosyl epitope or alpha-gal epitope, terms that emphasize the terminal galactose residue and its alpha-1,3 linkage configuration. These names are particularly prevalent in immunological and evolutionary biology contexts where the epitope's interaction with the immune system is the focus of investigation.
Additional nomenclature includes the designation as a xenoantigen, which emphasizes its role as a foreign antigen in species that do not naturally produce it. This terminology is especially relevant in transplantation medicine and comparative immunology. The compound may also be referred to simply as the alpha-1,3-galactosyl carbohydrate antigen in biochemical literature that focuses on its enzymatic synthesis and metabolic pathways.
Chemical Structure and Molecular Properties
The chemical structure of this compound consists of a trisaccharide with the specific arrangement Galα1-3Galβ1-4GlcNAc-R, where the terminal galactose residue is linked through an alpha-1,3 glycosidic bond to a galactose-N-acetylglucosamine disaccharide unit. This structure represents the minimal carbohydrate sequence necessary for recognition by anti-galactosyl antibodies and defines the antigenic determinant that distinguishes this epitope from other carbohydrate structures.
The synthesis of this compound occurs through the enzymatic action of alpha-1,3-galactosyltransferase, which catalyzes the transfer of galactose from uridine diphosphate-galactose to N-acetyllactosamine acceptor molecules. This enzymatic reaction takes place within the trans-Golgi apparatus, where the galactosyltransferase competes with sialyltransferases for access to nascent glycan structures. The competition between these enzymatic activities determines the final carbohydrate composition of glycoproteins and glycolipids.
The molecular properties of this trisaccharide include its presentation on multiple types of glycoconjugates, including N-linked glycans of glycoproteins, glycolipids, and proteoglycans. The epitope caps these carbohydrate chains, creating the terminal structure that serves as the antigenic determinant. The abundance of this epitope varies significantly between different tissues and mammalian species, depending on the relative activities of alpha-1,3-galactosyltransferase versus competing capping transferases.
| Structural Component | Chemical Linkage | Position | Significance |
|---|---|---|---|
| Terminal Galactose | α1-3 linkage | Terminal position | Primary antigenic determinant |
| Central Galactose | β1-4 linkage | Middle position | Structural backbone |
| N-acetylglucosamine | Variable linkage to protein/lipid | Reducing end | Attachment point to glycoconjugate |
The three-dimensional conformation of this compound has been studied through nuclear magnetic resonance spectroscopy and molecular modeling approaches. These studies reveal that the trisaccharide adopts specific conformational preferences that are critical for antibody recognition. The conformational flexibility of the molecule allows for optimal binding to anti-galactosyl antibodies while maintaining structural integrity across different glycoconjugate contexts.
Evolutionary Significance and Phylogenetic Distribution
The evolutionary significance of this compound represents one of the most remarkable examples of convergent molecular evolution affecting primate survival and development. The phylogenetic distribution of this epitope follows a clear taxonomic pattern that directly correlates with major evolutionary divergences in primate lineages approximately 20 to 30 million years ago.
The alpha-galactosyl epitope is abundantly expressed in all non-primate mammals, marsupials, prosimians, and New World monkeys, indicating that the enzymatic machinery for its synthesis represents an ancient and conserved metabolic pathway in mammalian evolution. This widespread distribution suggests that alpha-1,3-galactosyltransferase activity emerged early in mammalian evolutionary history, likely prior to the divergence of marsupials and placental mammals more than 125 million years ago.
In contrast, Old World monkeys, apes, and humans completely lack the ability to synthesize this compound due to inactivation of the alpha-1,3-galactosyltransferase gene in their ancestral lineages. This gene inactivation occurred through multiple deletions in the DNA sequence that generated premature stop codons and truncation of the enzyme molecule. The human alpha-1,3-galactosyltransferase gene exists only as a pseudogene on chromosome 9, containing point mutations that result in frame shift mutations and premature termination of protein synthesis.
| Taxonomic Group | Alpha-galactosyl Epitope Expression | Anti-galactosyl Antibody Production | Geographic Distribution |
|---|---|---|---|
| Non-primate mammals | Abundant | Absent | Worldwide |
| Prosimians | Present | Absent | Madagascar, limited regions |
| New World monkeys | Present | Absent | South America |
| Old World monkeys | Absent | Present | Africa, Asia |
| Apes | Absent | Present | Africa, Asia |
| Humans | Absent | Present | Worldwide |
The evolutionary loss of alpha-1,3-galactosyltransferase activity in ancestral Old World primates correlates with the emergence of natural anti-galactosyl antibody production in these lineages. This reciprocal relationship suggests that the loss of immune tolerance to the alpha-galactosyl epitope provided a selective advantage, possibly through enhanced protection against pathogens expressing this carbohydrate structure. The geographical boundaries of this evolutionary change correspond to the connected landmasses of Africa and Asia, suggesting that an infectious disease endemic to the Old World may have driven this selective pressure.
Recent research proposes that the near-extinction event affecting ancestral Old World primates was likely caused by highly virulent enveloped viruses that presented alpha-galactosyl epitopes synthesized in their host cells. Only those few individuals who had accidentally mutated to lose alpha-1,3-galactosyltransferase activity survived these epidemics because they produced protective anti-galactosyl antibodies. This paleo-immunological hypothesis suggests that this compound played a crucial role in shaping primate evolution and preventing the complete extinction of our ancestral lineages.
The conservation of alpha-galactosyl epitope expression in New World monkeys and prosimians, which evolved in geographic isolation from the Old World, supports the hypothesis that the selective pressure for gene inactivation was specific to the African and Asian continental environments. The 35-million-year separation between South American and African continents, and the 60-million-year isolation of Madagascar, created evolutionary refugia where the original alpha-1,3-galactosyltransferase activity was preserved.
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galα1-3Galβ1-4GlcNAc |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Xenotransplantation
- Organ Transplants : The use of genetically modified pigs as organ donors aims to address the shortage of human organs. Research has focused on modifying pigs to reduce or eliminate xeno antigens like the swine leukocyte antigen (SLA) class II, which is a significant barrier to successful xenotransplantation. Studies have shown that preformed antibodies against SLA can lead to acute rejection in transplant recipients .
- Case Study : A study on triple-xenoantigen knockout pigs demonstrated that genome editing can create pigs with reduced immunogenicity, allowing for better compatibility with human recipients. These modifications significantly decreased the levels of xenoreactive antibodies in sensitized patients, enhancing the prospects for successful transplants .
-
Bioprosthetic Heart Valves
- Immune Response Management : Bioprosthetic heart valves (BHV) often elicit immune responses due to xeno antigens present in animal-derived tissues. Research from the TRANSLINK consortium highlights the immunogenicity of BHVs and suggests strategies to engineer valves lacking these antigens . This could improve patient outcomes and reduce complications associated with valve replacement surgeries.
- Data Table : The following table summarizes findings related to immune responses against BHVs:
Study Focus Findings Implications Immune response characterization Identification of xeno-reactive antibodies in patients Potential for designing improved BHV materials Strategies for reduction Use of genome editing and novel compounds Enhanced longevity and reduced side effects -
Therapeutic Antibody Development
- Engineering Antibodies : The presence of xeno antigens has prompted the development of engineered antibodies that can target these antigens effectively. For instance, researchers have created bispecific antibodies that engage T-cells while targeting specific xeno antigens, improving cancer immunotherapy outcomes .
- Case Study : A collaboration between researchers at KU Leuven and Absolute Antibody led to the successful engineering of a trispecific antibody that showed increased production yield and purity through codon optimization techniques .
-
Tissue Engineering
- Xenogeneic Extracellular Matrix : The decellularization of animal tissues removes major xeno antigens while preserving extracellular matrix components. This approach allows for scaffolding in tissue reconstruction without eliciting strong immune responses . The resulting scaffolds can be used in regenerative medicine applications.
Chemical Reactions Analysis
Key Reactions:
| Reaction Type | Enzymatic Process | Substrates | Products |
|---|---|---|---|
| Glycosylation | β4GALNT2-mediated GalNAc transfer | Lactosylceramide (Galβ1-4Glcβ1-Cer) | Sda antigen (GalNAcβ1-4Galβ1-4Glcβ1-Cer) |
| Competitive Inhibition | UDP-GalNAc analog interference | UDP-GalNAc analogs | Reduced Sda antigen synthesis |
This enzyme is absent in humans due to evolutionary gene inactivation, making Sda a key xenoantigen in pig-to-human transplants .
Structural Modifications & Reactivity
The Sda antigen’s terminal GalNAcβ1-4Gal structure determines its immunogenicity. Chemical modifications include:
Deglycosylation
-
Treatment with α-N-acetylgalactosaminidase removes terminal GalNAc, reducing antibody binding .
-
Neuraminidase cleaves sialic acid residues linked to adjacent glycans, indirectly altering Sda’s conformation.
Oxidative Reactions
-
Periodic acid oxidation cleaves vicinal diols in galactose, disrupting the glycan backbone.
Immune Interaction Mechanisms
Sda antigen reactivity with human preformed antibodies triggers complement-dependent cytotoxicity (CDC) and antibody-mediated rejection (AMR) :
Key Pathways:
-
Antibody Binding
-
Human anti-Sda IgM/IgG binds to GalNAcβ1-4Gal epitopes.
-
Crossmatch Data :
Recipient Serum Source % Positive Crossmatch (Wild-Type Pig) % Positive Crossmatch (β4GALNT2-KO Pig) Unsensitized Humans 65–70% <10% Sensitized Humans 95% 25%
-
-
Complement Activation
-
C1q binding initiates the classical pathway, leading to membrane attack complex (MAC) formation.
-
Chemical Strategies for Antigen Neutralization
Research highlights two approaches to mitigate Sda antigenicity:
Gene Knockout (KO) Technologies
Enzymatic Masking
-
α2-3-Sialyltransferases add sialic acid residues to adjacent glycans, sterically hindering antibody access.
Analytical Characterization
Advanced techniques verify Sda antigen’s structure and reactivity:
Comparison with Similar Compounds
Structural and Functional Differences
Table 1: Key Characteristics of Xeno Antigen Type 2 and Related Compounds
Key Observations :
- Purity and Specificity: this compound’s higher NMR purity (>90%) suggests superior batch consistency compared to type 1, reducing variability in experimental outcomes .
- Structural Complexity: The triose configuration of this compound likely enhances its antigenic epitope density compared to simpler fucosylated sugars like 2',2-Difucosyllactose .
- Functional Versatility: Conjugation to ovalbumin (OVA) amplifies its utility in mixed lymphocyte reaction (MLR) assays, where it demonstrates 43.5% suppression of xenoreactive T-cell proliferation at low Treg-to-responder ratios, outperforming non-conjugated forms .
Immunogenicity and Cross-Reactivity
- This compound vs. Xeno-ADM: In xenogeneic tissue matrices (e.g., porcine acellular dermal matrix, Xeno-ADM), chemical cross-linking reduces antigenicity by masking epitopes . In contrast, this compound-OVA conjugates intentionally enhance immunogenicity, highlighting context-dependent antigen design .
Q & A
Basic Research Questions
Q. What are the standard methodologies for detecting Xeno antigen type 2 in cross-species immunological studies?
- Methodological Answer: Detection typically involves immunoassays such as ELISA or flow cytometry, validated with species-specific positive/negative controls. For structural confirmation, nuclear magnetic resonance (NMR) or high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) can verify purity and epitope integrity . Cross-reactivity assays should precede experiments to ensure specificity .
Q. How can researchers ensure the purity of this compound in experimental preparations?
- Methodological Answer: Purity validation requires orthogonal methods: e.g., NMR (>80% purity threshold) paired with mass spectrometry to confirm molecular weight. Batch-to-batch consistency should be tested using standardized protocols, as seen in glycoconjugate antigen studies . Contaminant removal may involve size-exclusion chromatography or affinity purification .
Q. What are the minimal criteria for characterizing this compound in preclinical models?
- Methodological Answer: Characterization must include (1) antigen-specific antibody titers post-immunization, (2) histocompatibility testing across species, and (3) in vitro T-cell proliferation assays. Adherence to criteria like those for mesenchymal stromal cells (e.g., plastic adherence, surface marker profiling) ensures reproducibility .
Advanced Research Questions
Q. How should researchers design experiments to study immune tolerance mechanisms against this compound in xenotransplantation models?
- Methodological Answer: Use transgenic animal models (e.g., humanized mice) to mimic cross-species immune responses. Include control groups for innate vs. adaptive immunity and employ single-cell RNA sequencing to map antigen-specific T-cell clonotypes. Hypothesis testing should align with principles of scientific investigation, such as isolating variables like MHC mismatch .
Q. What strategies resolve contradictions in reported immunogenicity data for this compound?
- Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., adjuvant use, host species). Reproduce conflicting studies using standardized protocols (e.g., WHO-recommended ELISA kits) and apply Bayesian statistical models to quantify uncertainty. Cross-validate findings with orthogonal methods like surface plasmon resonance (SPR) for binding affinity .
Q. How can in silico modeling improve the prediction of this compound interactions with host immune receptors?
- Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) can predict binding interfaces between the antigen and TLRs/MHC molecules. Follow with molecular dynamics simulations (GROMACS) to assess stability. Validate predictions using cryo-EM or X-ray crystallography .
Q. What experimental controls are critical when analyzing this compound’s role in autoimmune cross-reactivity?
- Methodological Answer: Include (1) isotype-matched antibody controls, (2) antigen-depleted serum samples, and (3) syngeneic tissue grafts to distinguish xenoresponse from autoimmunity. Use CRISPR-Cas9 knockouts of candidate receptors to confirm mechanistic pathways .
Methodological Frameworks
- Data Analysis: For conflicting immunogenicity data, apply principal component analysis (PCA) to isolate technical vs. biological variability. Use R/Bioconductor packages for high-throughput flow cytometry data .
- Literature Review: Systematically map existing studies using PRISMA guidelines, focusing on variables like antigen dosage, host genetics, and adjuvant class .
- Hypothesis Testing: Frame hypotheses around conserved structural motifs (e.g., glycan epitopes) and test via site-directed mutagenesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
